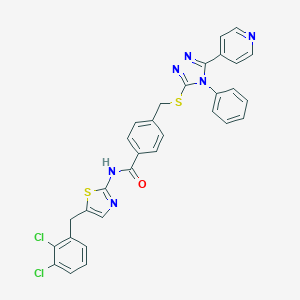![molecular formula C27H18N2O4 B285916 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)
2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione, also known as DBIMB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBIMB belongs to the class of isoquinoline compounds and has been found to possess a range of biological and pharmacological activities.
Mechanism of Action
The mechanism of action of 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, this compound has been found to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins. This compound has also been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell proliferation and survival. In inflammation, this compound has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative diseases, this compound has been found to protect neurons by reducing oxidative stress and inhibiting the activation of microglia.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, depending on the target tissue and disease model. In cancer cells, this compound has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation, this compound has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative diseases, this compound has been found to reduce oxidative stress, inhibit microglial activation, and protect neurons from cell death.
Advantages and Limitations for Lab Experiments
2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has several advantages for lab experiments, including its high purity and solubility in various solvents. This compound is also stable under a range of conditions, making it suitable for various assays and experiments. However, the limitations of this compound include its relatively high cost and limited availability, which may limit its use in some research applications.
Future Directions
There are several future directions for the research on 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione, including the identification of its molecular targets and signaling pathways, the development of more efficient synthesis methods, and the evaluation of its therapeutic potential in various disease models. In cancer research, this compound may have potential applications in combination therapy with other anti-cancer agents. In inflammation, this compound may have potential applications in the treatment of chronic inflammatory diseases. In neurodegenerative diseases, this compound may have potential applications in the prevention and treatment of neuronal damage and cell death.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to possess a range of biological and pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for various scientific research applications. Future research on this compound may lead to the development of new therapeutic strategies for various diseases.
Synthesis Methods
The synthesis of 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione involves a multi-step process that starts with the synthesis of 1,3-dioxoisoquinoline, which is then reacted with 3-bromopropylbenzo[de]isoquinoline to form the final product. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for various scientific research applications.
Scientific Research Applications
2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to exhibit potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB. In addition, this compound has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Properties
Molecular Formula |
C27H18N2O4 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C27H18N2O4/c30-24-18-10-1-6-16-7-2-11-19(22(16)18)25(31)28(24)14-5-15-29-26(32)20-12-3-8-17-9-4-13-21(23(17)20)27(29)33/h1-4,6-13H,5,14-15H2 |
InChI Key |
KRSDXSWORJBKDN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285834.png)
![N-(2,5-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285836.png)
![N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285837.png)

![5-(2-chlorophenyl)-N-[4-(2-phenylvinyl)phenyl]-2-furamide](/img/structure/B285839.png)
![Dimethyl 2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}terephthalate](/img/structure/B285841.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide](/img/structure/B285843.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285848.png)
![4-[(tert-butylamino)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285851.png)



![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)
![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)
